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Compound of Interest

Compound Name: (Pyridin-3-yloxy)-acetic acid

Cat. No.: B1306564 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the potential therapeutic applications of

(Pyridin-3-yloxy)-acetic acid derivatives, with a primary focus on their well-documented role

as inhibitors of Human Immunodeficiency Virus (HIV) replication. The information presented is

collated from various scientific publications and patent literature, offering a valuable resource

for researchers and professionals in the field of drug discovery and development.

Introduction
(Pyridin-3-yloxy)-acetic acid derivatives are a class of organic compounds that have

garnered significant interest in medicinal chemistry due to their diverse biological activities. The

core structure, featuring a pyridine ring linked to an acetic acid moiety via an ether bond,

serves as a versatile scaffold for the development of novel therapeutic agents. While research

has explored various potential applications, including as metabotropic glutamate subtype 5

(mGlu5) receptor antagonists for anxiety, PIM-1 kinase inhibitors for cancer, and peroxisome

proliferator-activated receptor-gamma (PPARγ) agonists for metabolic syndrome, the most

extensively studied and promising application to date is in the treatment of HIV infection.[1][2]

This guide will delve into the mechanism of action, quantitative inhibitory data, and relevant

experimental protocols related to the anti-HIV activity of these compounds.
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A significant body of research has identified (Pyridin-3-yloxy)-acetic acid derivatives as

potent inhibitors of HIV integrase, a crucial enzyme for viral replication.[3][4][5][6][7] HIV

integrase catalyzes the insertion of the viral DNA into the host cell's genome, a critical step in

the viral life cycle. By blocking this process, these derivatives effectively halt viral replication.

Mechanism of Action
(Pyridin-3-yloxy)-acetic acid derivatives function as integrase strand transfer inhibitors

(INSTIs). They bind to the active site of the HIV integrase enzyme, chelating the divalent metal

ions that are essential for its catalytic activity. This binding prevents the integrase from carrying

out the strand transfer reaction, thereby inhibiting the integration of the viral DNA into the host

chromosome.
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Mechanism of HIV Integrase Inhibition.

Quantitative Data: In Vitro Inhibition of HIV Replication
Numerous (Pyridin-3-yloxy)-acetic acid derivatives have been synthesized and evaluated for

their ability to inhibit HIV replication in vitro. The half-maximal inhibitory concentration (IC50) is
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a key parameter used to quantify the potency of these compounds. The table below

summarizes the IC50 values for representative derivatives from patent literature.

Compound ID Structure IC50 (nM) Patent Reference

Example 1
(Structure not publicly

available)
1 - 100 WO2017025915A1

Example 2
(Structure not publicly

available)
1 - 100 WO2017006260A1

Example 3
(Structure not publicly

available)
< 100 WO2018127800A1

Example 4
(Structure not publicly

available)
< 100 WO2017006281A1

Note: The specific chemical structures for individual examples are detailed within the

referenced patents and are not fully disclosed in publicly available abstracts.

Experimental Protocols
This section provides a detailed methodology for a key experiment used to evaluate the anti-

HIV activity of (Pyridin-3-yloxy)-acetic acid derivatives.

HIV-1 Integrase Strand Transfer Assay
This in vitro assay measures the ability of a compound to inhibit the strand transfer step of HIV-

1 integrase activity.

Materials:

Recombinant HIV-1 Integrase

Donor DNA (oligonucleotide mimicking the viral DNA end)

Acceptor DNA (oligonucleotide mimicking the host DNA)

Assay Buffer (containing divalent cations, e.g., Mg2+ or Mn2+)
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Test compounds (dissolved in a suitable solvent, e.g., DMSO)

96-well plates

Detection system (e.g., fluorescence or colorimetric-based)

Procedure:

Plate Preparation: Coat a 96-well plate with a molecule that can capture the donor DNA

(e.g., streptavidin if the donor DNA is biotinylated).

Donor DNA Immobilization: Add the donor DNA to the wells and incubate to allow for binding.

Wash the wells to remove unbound DNA.

Integrase Binding: Add the recombinant HIV-1 integrase to the wells and incubate to allow it

to bind to the immobilized donor DNA.

Compound Addition: Add serial dilutions of the (Pyridin-3-yloxy)-acetic acid derivatives

(test compounds) to the wells. Include appropriate controls (e.g., no inhibitor, known

inhibitor).

Strand Transfer Reaction Initiation: Add the acceptor DNA to the wells to initiate the strand

transfer reaction. Incubate at 37°C for a specified period (e.g., 60-120 minutes).

Detection: Detect the product of the strand transfer reaction. This can be achieved using

various methods, such as a labeled acceptor DNA that generates a fluorescent or

colorimetric signal upon integration.

Data Analysis: Measure the signal in each well. Calculate the percentage of inhibition for

each compound concentration relative to the control. Determine the IC50 value by plotting

the percentage of inhibition against the compound concentration and fitting the data to a

dose-response curve.
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Workflow for HIV-1 Integrase Strand Transfer Assay.
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Other Potential Therapeutic Applications
While the anti-HIV activity of (Pyridin-3-yloxy)-acetic acid derivatives is the most robustly

documented, preliminary research suggests their potential in other therapeutic areas.

mGlu5 Receptor Antagonism: A derivative, 2-(2-[3-(pyridin-3-yloxy)phenyl]-2H-tetrazol-5-

yl)pyridine, has been identified as a potent and selective mGlu5 receptor antagonist,

suggesting potential applications in treating anxiety and other central nervous system

disorders.[2]

PIM-1 Kinase Inhibition: The (Pyridin-3-yloxy) moiety has been incorporated into molecules

designed as PIM-1 kinase inhibitors, which are being investigated as potential anticancer

agents.[1]

PPARγ Agonism: Derivatives of (Pyridin-3-yloxy)-acetic acid have been synthesized and

evaluated for their potential to act as PPARγ agonists, indicating possible applications in the

treatment of metabolic syndrome.[1]

Antimicrobial and Antiviral Agents: Broader studies have explored the synthesis of pyridine

derivatives as potential antimicrobial and antiviral agents.[1]

Further research, including the generation of more extensive quantitative data and detailed

mechanistic studies, is required to fully elucidate the therapeutic potential of (Pyridin-3-yloxy)-
acetic acid derivatives in these areas.

Conclusion
(Pyridin-3-yloxy)-acetic acid derivatives represent a promising class of compounds with

significant therapeutic potential, particularly as inhibitors of HIV integrase. The extensive

research and patent literature in this area provide a solid foundation for the further

development of these molecules as anti-HIV drugs. While their potential in other therapeutic

areas is still emerging, the versatility of the (Pyridin-3-yloxy)-acetic acid scaffold warrants

continued investigation and may lead to the discovery of novel treatments for a range of

diseases. This technical guide serves as a foundational resource for researchers dedicated to

advancing the therapeutic applications of this important class of molecules.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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